molecular formula C13H16Cl2N2O B1471213 (3-Methoxyphenyl)(pyridin-2-yl)methanamine dihydrochloride CAS No. 1803595-80-3

(3-Methoxyphenyl)(pyridin-2-yl)methanamine dihydrochloride

Cat. No. B1471213
M. Wt: 287.18 g/mol
InChI Key: NWLTXEBAOYPWJI-UHFFFAOYSA-N
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Description

“(3-Methoxyphenyl)(pyridin-2-yl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 1803595-80-3 . It has a molecular weight of 287.19 and its IUPAC name is (3-methoxyphenyl) (pyridin-2-yl)methanamine dihydrochloride . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H14N2O.2ClH/c1-16-11-6-4-5-10 (9-11)13 (14)12-7-2-3-8-15-12;;/h2-9,13H,14H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural formula.


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . Its molecular weight is 287.19 . More detailed physical and chemical properties were not found in the web search results.

Scientific Research Applications

Anticonvulsant Agents

Research on Schiff bases of 3-aminomethyl pyridine synthesized through condensation with substituted aryl aldehydes/ketones has demonstrated potential anticonvulsant activity. These compounds, including structures similar to the compound , have shown effectiveness in seizure protection in various models. The study highlights the therapeutic potential of these compounds as anticonvulsant agents, showcasing their utility in medical research for the development of new treatments for epilepsy and related disorders (Pandey & Srivastava, 2011).

Photocytotoxicity and Cellular Uptake

Iron(III) complexes of pyridoxal or salicylaldehyde Schiff bases, modified with compounds structurally related to "(3-Methoxyphenyl)(pyridin-2-yl)methanamine dihydrochloride," have been studied for their cellular uptake and photocytotoxicity. These complexes show remarkable photocytotoxicity in various cancer cells, suggesting their potential use in photodynamic therapy for cancer treatment. The study indicates that such complexes can target cancer cells selectively and efficiently, leading to cell death upon light exposure (Basu et al., 2015).

Catalytic Applications

The synthesis of unsymmetrical NCN′ and PCN pincer palladacycles, involving 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives, highlights their catalytic applications. These compounds have shown good activity and selectivity in catalytic processes, further emphasizing their importance in the field of catalysis and synthetic chemistry. Such studies open new pathways for developing efficient catalysts based on pyridinyl methanamine derivatives for various chemical transformations (Roffe et al., 2016).

Antiosteoclast Activity

Research into di(1-oxo/thioxoperhydro-1λ5-[1,3,2]diazaphospholo[1,5-a]pyridine-1-yl)(4-substituted phenyl) boronates has revealed moderate to high antiosteoclast and osteoblast activity. These findings suggest potential applications in the treatment of diseases affecting bone density and health, such as osteoporosis. The study underlines the significance of pyridinyl methanamine derivatives in developing new therapeutic agents for bone-related diseases (G. S. Reddy et al., 2012).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(3-methoxyphenyl)-pyridin-2-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O.2ClH/c1-16-11-6-4-5-10(9-11)13(14)12-7-2-3-8-15-12;;/h2-9,13H,14H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWLTXEBAOYPWJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C2=CC=CC=N2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methoxyphenyl)(pyridin-2-yl)methanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3-Methoxyphenyl)(pyridin-2-yl)methanamine dihydrochloride
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(3-Methoxyphenyl)(pyridin-2-yl)methanamine dihydrochloride
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(3-Methoxyphenyl)(pyridin-2-yl)methanamine dihydrochloride
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(3-Methoxyphenyl)(pyridin-2-yl)methanamine dihydrochloride
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(3-Methoxyphenyl)(pyridin-2-yl)methanamine dihydrochloride
Reactant of Route 6
(3-Methoxyphenyl)(pyridin-2-yl)methanamine dihydrochloride

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